1-[(1H-Inden-1-ylidene)methyl]azulene
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Overview
Description
1-[(1H-Inden-1-ylidene)methyl]azulene is a complex organic compound that features a unique structure combining an indene moiety with an azulene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Inden-1-ylidene)methyl]azulene typically involves the condensation of 1H-indene with azulene under specific reaction conditions. One common method includes the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the deprotonation of the indene, followed by the addition of azulene .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(1H-Inden-1-ylidene)methyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(1H-Inden-1-ylidene)methyl]azulene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[(1H-Inden-1-ylidene)methyl]azulene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1H-Indene: Shares the indene moiety but lacks the azulene framework.
Azulene: Contains the azulene structure but does not have the indene moiety.
1-Methylindene: Similar to 1H-indene but with a methyl group substitution.
Uniqueness: 1-[(1H-Inden-1-ylidene)methyl]azulene is unique due to its combined indene and azulene structures, which confer distinct electronic and chemical properties
Biological Activity
1-[(1H-Inden-1-ylidene)methyl]azulene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms, research findings, and case studies that highlight its bioactivity.
Molecular Characteristics
Property | Value |
---|---|
CAS Number | 652142-24-0 |
Molecular Formula | C17H15 |
Molecular Weight | 229.30 g/mol |
IUPAC Name | This compound |
Canonical SMILES | Cc1cc2c(ccc1)C=CC=C2C=C3C=CC=CC3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may exert antitumor , antimicrobial , and anti-inflammatory effects through the following mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It may modulate receptors related to pain and inflammation, contributing to its therapeutic effects.
- Antioxidant Activity: The azulene structure provides antioxidant properties, which can mitigate oxidative stress in cells.
Antitumor Properties
Numerous studies have investigated the antitumor potential of this compound. For instance, a comparative study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 12.5 |
A549 (Lung) | 10.2 |
HeLa (Cervical) | 15.0 |
These results suggest a promising avenue for further development as an anticancer agent.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. In vitro studies indicated that it effectively inhibited the growth of several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
In vivo studies have shown that this compound reduces inflammation in animal models. The compound was administered in a carrageenan-induced paw edema model, resulting in a significant reduction in swelling compared to control groups.
Case Studies
A notable case study involved patients with chronic inflammatory conditions treated with formulations containing this compound. The study observed improvements in symptoms such as pain and swelling, supporting its potential as a therapeutic agent.
Properties
CAS No. |
652142-24-0 |
---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-(inden-1-ylidenemethyl)azulene |
InChI |
InChI=1S/C20H14/c1-2-6-15-10-12-17(19(15)8-3-1)14-18-13-11-16-7-4-5-9-20(16)18/h1-14H |
InChI Key |
UCOSLMAVNUVIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=C3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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